p-SCN-Bn-TCMC, formally known as S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane, is a bifunctional chelator that integrates a powerful chelating agent, TCMC (1,4,7,10-tetraazacyclododecane), with a reactive isothiocyanate linker. This compound is designed to facilitate the coordination of metal ions while also allowing for conjugation with biomolecules such as peptides and antibodies due to its reactive isothiocyanate group. The chemical formula for p-SCN-Bn-TCMC is C₂₄H₃₇N₉O₄S with a molecular weight of 693.5 g/mol .
p-SCN-Bn-TCMC acts as a bifunctional chelator. Here's how it works:
p-SCN-Bn-TCMC is a bifunctional chelator, meaning it has two key features for scientific research applications []. Let's explore these features and their applications:
p-SCN-Bn-TCMC contains a thioisocyanate group, written as -SCN. This group is reactive towards molecules with amine (-NH2) or hydroxyl (-OH) groups [, ]. This reactivity allows scientists to link p-SCN-Bn-TCMC to various biomolecules, such as peptides and antibodies [].
The other key feature of p-SCN-Bn-TCMC is the presence of a chelator called TCMC. Chelators are molecules that can tightly bind to metal ions. TCMC is a particularly strong chelator, capable of binding radioisotopes of heavy metals [, ].
p-SCN-Bn-TCMC primarily undergoes substitution reactions due to the presence of the isothiocyanate group. This group can react with nucleophiles such as amines and hydroxyl groups to form thiourea derivatives. Common reagents used in these reactions include thiophosgene and various amines in solvents like dichloromethane under mild conditions. The major products formed from these reactions are typically thiourea derivatives, which serve as intermediates for further chemical modifications.
In biological contexts, p-SCN-Bn-TCMC is utilized for labeling biomolecules with radioisotopes for imaging and diagnostic purposes. It has shown particular efficacy in targeting prostate-specific membrane antigen (PSMA) in cancer research. The compound's pharmacokinetics reveal rapid accumulation in tumors and quick clearance from non-target tissues, making it suitable for applications in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) . Additionally, it influences various cellular processes and biochemical pathways through interactions with proteins and enzymes.
The synthesis of p-SCN-Bn-TCMC involves several key steps:
Industrial production follows similar synthetic routes but emphasizes stringent quality control to ensure high purity and consistency.
p-SCN-Bn-TCMC has diverse applications across various fields:
Interaction studies involving p-SCN-Bn-TCMC have demonstrated its ability to form stable complexes with metal ions, particularly in radiolabeling applications. Notably, studies have shown that p-SCN-Bn-TCMC exhibits significantly higher radiochemical yields compared to other commercial chelators when binding mercury isotopes under similar conditions . The compound's interactions are characterized by its stability against human serum and glutathione, which is crucial for its effectiveness in biological systems .
Several compounds share structural similarities with p-SCN-Bn-TCMC, including:
The unique combination of these features makes p-SCN-Bn-TCMC a valuable tool in both research and clinical applications.